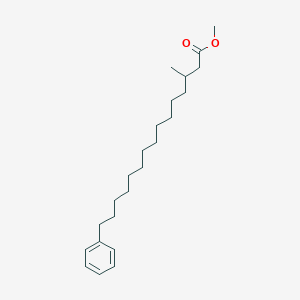

Methyl 3-Methyl-15-phenylpentadecanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 3-Methyl-15-phenylpentadecanoate can be synthesized through esterification reactions involving the corresponding carboxylic acid and methanol in the presence of an acid catalyst . The reaction typically requires heating under reflux conditions to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the product is often ensured through distillation and chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-Methyl-15-phenylpentadecanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert it into the corresponding alcohol.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.

Major Products

Oxidation: 3-Methyl-15-phenylpentadecanoic acid.

Reduction: 3-Methyl-15-phenylpentadecanol.

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Methyl 3-Methyl-15-phenylpentadecanoate is utilized in several scientific research fields:

Mécanisme D'action

The mechanism by which Methyl 3-Methyl-15-phenylpentadecanoate exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes involved in lipid metabolism, influencing pathways such as ester hydrolysis and fatty acid oxidation . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 3-Methyl-15-phenylhexadecanoate

- Methyl 3-Methyl-15-phenylheptadecanoate

- Methyl 3-Methyl-15-phenylpentadecanoic acid

Uniqueness

Methyl 3-Methyl-15-phenylpentadecanoate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its particular chain length and phenyl substitution make it suitable for specific applications in research and industry .

Activité Biologique

Methyl 3-Methyl-15-phenylpentadecanoate is a fatty acid ester that has garnered attention for its potential biological activities, particularly in the context of myocardial imaging and fatty acid metabolism. This compound is structurally related to other methyl-branched fatty acids, which have been studied for their roles in myocardial uptake and retention.

Chemical Structure

The chemical formula for this compound can be represented as follows:

This compound features a long carbon chain with a phenyl group and a methyl branch, which influences its biological properties.

Myocardial Imaging

This compound has been investigated as a potential agent for myocardial imaging. Research indicates that similar compounds exhibit high myocardial uptake, suggesting that this compound may also demonstrate favorable pharmacokinetics in cardiac tissues. For instance, studies have shown that related compounds like 15-(p-iodophenyl)-3-methylpentadecanoic acid (BMIPP) exhibit significant myocardial retention, which is critical for effective imaging techniques such as Single Photon Emission Computed Tomography (SPECT) .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption and distribution in cardiac tissues. In animal models, similar fatty acid esters have shown high heart-to-blood ratios, indicating their potential utility in assessing myocardial fatty acid metabolism. For example, the uptake of BMIPP in rat myocardium reached approximately 5% of the injected dose per gram tissue within minutes post-injection .

| Compound | Uptake (%ID/g) at 5 min | Heart:Blood Ratio |

|---|---|---|

| BMIPP | 4.67 | 12:1 |

| This compound (predicted) | TBD | TBD |

Case Studies and Research Findings

- Study on Fatty Acid Uptake : A study evaluating the biodistribution of various methyl-branched fatty acids demonstrated that compounds with similar structures to this compound showed prolonged myocardial retention compared to their unbranched counterparts. This suggests that the structural modifications significantly enhance cardiac uptake .

- Radiolabeled Studies : Radiolabeled versions of related compounds have been synthesized to assess their efficacy as PET tracers for studying myocardial metabolism. The synthesis of these compounds often involves complex organic reactions, leading to high radiochemical yields and specific activities suitable for imaging .

- Comparative Analysis : In comparative studies, methyl-branched fatty acids were shown to retain more radioactivity in the myocardium than straight-chain analogs. This observation supports the hypothesis that branching at specific positions within the fatty acid chain enhances metabolic stability and uptake .

Propriétés

IUPAC Name |

methyl 3-methyl-15-phenylpentadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O2/c1-21(20-23(24)25-2)16-12-9-7-5-3-4-6-8-10-13-17-22-18-14-11-15-19-22/h11,14-15,18-19,21H,3-10,12-13,16-17,20H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSAJPNKLSJSSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCCCCCCCC1=CC=CC=C1)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70524526 |

Source

|

| Record name | Methyl 3-methyl-15-phenylpentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116754-85-9 |

Source

|

| Record name | Methyl 3-methyl-15-phenylpentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.